Maysin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

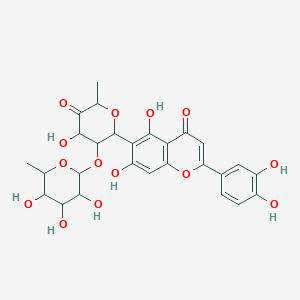

Maysin is a flavone C-glycoside that is luteolin attached to a disaccharide residue at position 6. It has been isolated from natural product Petrorhagia velutina and Zea mays and exhibits insecticidal and neuroprotective activities. It has a role as a plant metabolite, an insecticide and a neuroprotective agent. It is a flavone C-glycoside, a disaccharide derivative, a tetrahydroxyflavone and a secondary alpha-hydroxy ketone. It is functionally related to a luteolin.

(6R)-2,6-anhydro-1-deoxy-5-O-(6-deoxy-alpha-D-mannopyranosyl)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-xylo-hex-3-ulose is a natural product found in Zea mays and Petrorhagia dubia with data available.

See also: Corn silk (part of).

科学研究应用

Pest Resistance

Maysin is recognized for its role in enhancing natural resistance against pests, particularly the corn earworm (Helicoverpa zea). Research indicates that higher concentrations of this compound in corn silks correlate with increased resistance to this pest, making it a valuable trait in crop breeding programs aimed at reducing pesticide reliance.

| Trait | Effect of this compound | References |

|---|---|---|

| Pest Resistance | Increases resistance to corn earworm | |

| Husk Extension | Proposed mechanism for resistance |

Genetic Studies

Quantitative trait locus mapping has identified specific genomic regions responsible for this compound accumulation, which can be targeted in breeding programs. This genetic insight allows for the selection of corn varieties with enhanced pest resistance through natural means.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties against oxidative stress and neurodegenerative diseases. Studies have shown that this compound can reduce cytotoxic effects induced by hydrogen peroxide in neuroblastoma cells, thereby enhancing cell viability and reducing apoptotic cell death.

- Mechanisms of Action :

Anti-inflammatory Properties

This compound has been found to modulate immune responses by inducing Th2 cytokine production, which may help mitigate inflammation associated with neurodegenerative diseases such as Alzheimer’s disease. This suggests potential therapeutic applications in managing chronic inflammatory conditions.

- Key Findings :

Molecular Interactions and Mechanisms

Recent studies have delved into the molecular interactions of this compound with biological targets, providing insights into its mechanisms of action. For instance, molecular docking studies have suggested that this compound interacts favorably with maltase-glucoamylase, indicating potential implications for carbohydrate metabolism .

常见问题

Basic Research Questions

Q. What established methodologies are used to quantify maysin concentrations in plant tissues?

- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection at 270–350 nm wavelengths is standard for quantifying this compound. Protocols include calibrating with purified this compound standards and validating via spike-recovery tests. For field studies, ensure tissue sampling (e.g., silks, leaves) aligns with developmental stages (e.g., V1–V6 in maize) to capture temporal dynamics .

- Data Handling : Normalize concentrations to tissue dry weight. Use Tukey’s ladder of powers for non-normal data transformations in statistical models .

Q. How does this compound confer resistance to herbivorous pests like corn earworm (CEW)?

- Experimental Design :

Bioassays : Apply purified this compound to artificial diets or genetically diverse maize lines (e.g., high- vs. low-maysin cultivars).

Pest Metrics : Measure larval mortality, growth rates, and feeding deterrence over 7–14 days.

Controls : Include isogenic lines lacking this compound (e.g., P1-ww mutants) to isolate this compound-specific effects .

- Mechanistic Insight : Pair with transcriptomics (RNAseq) to identify pest detoxification genes suppressed by this compound .

Q. What are the biosynthetic pathways for this compound in maize, and how are they regulated?

- Key Enzymes : Focus on chalcone synthase (CHS), flavone synthase (FNS), and C-glucosyltransferases. Use mutant lines (e.g., CHS knockouts) to disrupt pathways and track intermediates via LC-MS .

- Transcriptional Regulation : Identify MYB transcription factors (e.g., P1, MYB154) via chromatin immunoprecipitation (ChIP-seq) in silk vs. leaf tissues .

Advanced Research Questions

Q. How do environmental factors (e.g., UV-B exposure, field vs. growth chamber conditions) influence this compound accumulation?

- Experimental Framework :

- Controlled Environments : Compare this compound levels in plants grown under UV-B supplementation (e.g., 2.5 kJ/m²/day) vs. shaded conditions.

- Field Trials : Replicate across multiple growing seasons to assess genotype × environment (G×E) interactions. Use mixed-effect models with fixed effects for environment, genotype, and their interactions .

- Key Finding : this compound levels in field-grown plants are 30–50% higher than in growth chambers, suggesting light quality/intensity modulates biosynthesis .

Q. How to resolve contradictory data on the role of the P1 gene in this compound biosynthesis across tissues?

- Conflict : P1 regulates this compound in silks but not leaves, where this compound persists in P1-ww mutants.

- Resolution Strategies :

Tissue-Specific RNAi : Silence P1 in leaves/silks to test redundancy.

Co-expression Networks : Build gene networks from RNAseq data to identify leaf-specific regulators (e.g., MYB154) .

Epistasis Analysis : Cross P1 mutants with lines overexpressing candidate regulators to test genetic hierarchy .

Q. What statistical models are optimal for analyzing this compound-related phenotypic data with non-normal distributions?

- Approach : Linear mixed-effect models (LMMs) with fixed effects (genotype, treatment) and random effects (block, environment).

- Transformations : Apply Box-Cox or Tukey transformations for skewed data (e.g., this compound concentration, pest damage scores). Use AIC/BIC to compare model fits .

- Software : Implement in R (

lme4,emmeans) or SAS (PROC GLIMMIX).

Q. How to validate the dual role of this compound in UV-B protection and pest resistance without confounding variables?

- Multi-Trait Experiments :

UV-B Exposure : Measure flavonoid profiles and reactive oxygen species (ROS) in UV-treated vs. control plants.

Pest Challenges : Introduce CEW larvae post-UV treatment; correlate this compound levels with pest mortality and ROS scavenging activity.

- Instrumentation : Use spectrophotometry (e.g., DPPH assay) for antioxidant capacity and HPLC for this compound quantification .

Q. Addressing Research Gaps

Q. How to identify novel transcription factors regulating this compound biosynthesis in non-silk tissues?

- Methodology :

CRISPR-Cas9 Screening : Target candidate MYB genes in maize protoplasts; quantify this compound via LC-MS.

ATAC-seq : Map open chromatin regions in leaves to pinpoint regulatory elements.

Yeast One-Hybrid : Screen DNA libraries with leaf-derived protein extracts to bind this compound pathway promoters .

Q. What experimental designs mitigate sampling bias in field studies of this compound accumulation?

- Best Practices :

- Stratified Sampling : Collect tissues from uniform developmental stages (e.g., V5) across plots.

- Replication : Minimum of 3–5 biological replicates per genotype/environment.

- Blinding : Encode samples to prevent observer bias during HPLC analysis .

属性

CAS 编号 |

70255-49-1 |

|---|---|

分子式 |

C27H28O14 |

分子量 |

576.5 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1 |

InChI 键 |

GKLSYIMLZDYQBJ-CGOKOBCESA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

外观 |

Solid powder |

熔点 |

225°C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Maysin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。